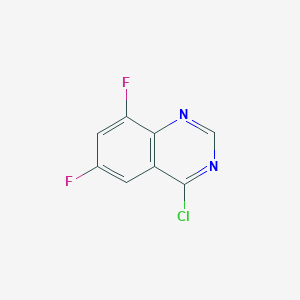

4-Chloro-6,8-difluoroquinazoline

Beschreibung

Historical Perspective on Quinazoline (B50416) Chemistry and its Significance in Contemporary Medicinal Chemistry

The journey of quinazoline chemistry began in 1869 with the synthesis of the first derivative. However, the parent quinazoline was not synthesized until 1903. Since these early discoveries, the field has expanded exponentially. The significance of quinazolines in modern medicinal chemistry cannot be overstated. A multitude of quinazoline derivatives have been developed and have demonstrated a broad spectrum of biological activities, leading to their investigation for various therapeutic applications. The adaptability of the quinazoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of their pharmacological profiles.

Contextualizing Halogenated Quinazolines within Chemical Biology and Drug Discovery

Halogenated quinazolines, such as 4-Chloro-6,8-difluoroquinazoline, serve as pivotal intermediates in the synthesis of more complex molecules. The presence of halogen atoms, particularly at the 4-position, provides a reactive site for nucleophilic substitution reactions. This reactivity is extensively exploited in drug discovery to introduce a diverse range of functional groups, leading to the generation of large libraries of compounds for biological screening. The strategic placement of fluorine atoms, as seen in the title compound, can significantly influence the physicochemical properties of the resulting molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. The use of polyhalogenated derivatives is a common strategy in the development of novel compounds with potential applications in both medicinal chemistry and materials science. researchgate.net

Research Significance and Future Directions for this compound in Academic Inquiry

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural features strongly suggest its role as a valuable building block in synthetic chemistry. The combination of a reactive chloro group at the 4-position and two deactivating fluoro groups on the benzene (B151609) ring makes it an interesting substrate for studying structure-activity relationships in nucleophilic aromatic substitution reactions.

Future research involving this compound is anticipated to be centered on its utility as a precursor for novel bioactive molecules. Academic inquiry will likely focus on:

Synthesis of Novel Derivatives: Utilizing the reactive 4-chloro position to introduce a variety of amine, ether, and thioether linkages to create new chemical entities.

Medicinal Chemistry Applications: Investigating the biological activities of the synthesized derivatives, particularly in areas where quinazolines have shown promise, such as oncology and infectious diseases. The fluorine atoms at the 6 and 8 positions can be exploited to enhance the potency and pharmacokinetic properties of new drug candidates.

Materials Science: Exploring the potential of derivatives of this compound in the development of functional materials, leveraging the electronic properties of the fluorinated quinazoline core.

The compound's significance lies in its potential to unlock new avenues of research and contribute to the development of next-generation pharmaceuticals and advanced materials.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-6,8-difluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2N2/c9-8-5-1-4(10)2-6(11)7(5)12-3-13-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVWISHRWLIYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC=N2)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 6,8 Difluoroquinazoline

Synthetic Routes Towards the 4-Chloro-6,8-difluoroquinazoline Core

The construction of the this compound framework involves multi-step synthetic sequences, beginning with appropriately substituted precursors and culminating in the formation of the heterocyclic ring system with the desired halogenation pattern.

Precursor Synthesis Strategies for Difluorinated Benzo-Fused Pyrimidine (B1678525) Ring Systems

The synthesis of difluorinated benzo-fused pyrimidine ring systems, the core of this compound, commences with the selection of suitable difluorinated aniline (B41778) or anthranilic acid derivatives. A common starting material is 2-amino-3,5-difluorobenzoic acid. The strategic placement of the fluorine atoms on the benzene (B151609) ring is critical for the final structure.

One approach involves the reaction of a difluorinated anthranilic acid with formamidine (B1211174) acetate (B1210297) in a suitable solvent, such as ethylene (B1197577) glycol monomethyl ether, under reflux conditions. google.com This reaction leads to the formation of a difluoro-4-hydroxyquinazoline intermediate.

Advanced Cyclization Reactions for Quinazoline (B50416) Ring Formation with Halogenation

The formation of the quinazoline ring is a key step. The Niementowski quinazoline synthesis, which involves the condensation of anthranilic acids with amides, is a classic method. tandfonline.com Variations of this reaction, sometimes employing microwave assistance, can enhance reaction rates and yields. tandfonline.com

Another approach involves the cyclization of 2-aminobenzonitriles. For instance, the reaction of 2-fluorobenzonitriles with guanidine (B92328) carbonate can yield 2,4-diaminoquinazolines. scilit.com While not directly leading to the target compound, this highlights a strategy for constructing the quinazoline core from different precursors.

Strategic Chlorination and Fluorination Approaches at Specific Positions

Once the 6,8-difluoro-4-hydroxyquinazoline intermediate is obtained, the next critical step is the chlorination at the 4-position. This is typically achieved by treating the hydroxyquinazoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a base like N,N-diisopropylethylamine (DIPEA) in a solvent like toluene. researchgate.netresearchgate.net The reaction is usually heated to ensure complete conversion. researchgate.net

The introduction of fluorine atoms at specific positions on the benzene ring is generally accomplished by starting with a pre-fluorinated precursor, as direct fluorination of the quinazoline ring system can be challenging and may lead to a mixture of products. mt.com The reactivity of halogens follows the order fluorine > chlorine > bromine > iodine, making direct fluorination aggressive and difficult to control. mt.com

Comparative Analysis of Synthetic Yields and Efficiency for Scalable Research

For scalable research, one-pot syntheses are highly desirable as they reduce the number of work-up and purification steps. While a direct one-pot synthesis for this compound is not prominently described, related quinazoline syntheses have been optimized for efficiency. nih.govnih.gov The choice of solvent and catalyst can significantly impact the yield and ease of purification.

Table 1: Comparison of Chlorination Reagents for Quinazolinone Conversion

| Chlorinating Reagent | Typical Conditions | Advantages | Disadvantages |

| Phosphorus Oxychloride (POCl₃) | Reflux, often with a base (e.g., DIPEA) | High reactivity, good yields researchgate.net | Corrosive, requires careful handling |

| Thionyl Chloride (SOCl₂) | Reflux | Readily available, effective | Can lead to side products, corrosive |

| Phosphorus Pentachloride (PCl₅) | Used in some quinoline (B57606) syntheses google.com | Strong chlorinating agent | Solid, can be difficult to handle |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinazolines is an area of active research. magnusconferences.comtandfonline.com This includes the use of environmentally benign solvents, catalysts, and energy sources. For instance, metal-free synthesis methods and the use of water as a solvent have been explored for quinazoline synthesis. rsc.orgresearchgate.net Microwave-assisted synthesis is another green technique that can reduce reaction times and energy consumption. tandfonline.com While specific green chemistry protocols for this compound are not extensively documented, the general principles can be applied to its synthesis, for example, by choosing less hazardous solvents and minimizing waste generation.

Derivatization Reactions and Functional Group Interconversions of this compound

The 4-chloro group in this compound is a versatile handle for further chemical modifications. It is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups at the 4-position.

Common derivatization reactions include N-arylation, where the chloro group is displaced by anilines to form 4-anilinoquinazolines. nih.gov This reaction is often catalyzed by a palladium catalyst or can proceed under microwave irradiation. nih.gov Other nucleophiles such as amines, thiols, and alcohols can also be used to displace the chlorine atom, leading to a diverse array of substituted quinazolines. mdpi.com

For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a 4-hydrazinoquinazoline (B1199610) derivative. mdpi.com Alkylation of the resulting derivatives can be performed to introduce further diversity.

Table 2: Examples of Derivatization Reactions at the 4-Position

| Reagent | Product Type |

| Substituted Anilines | 4-Anilinoquinazolines |

| Primary/Secondary Amines | 4-Aminoquinazolines |

| Thiols | 4-Thioquinazolines |

| Alcohols/Phenols | 4-Alkoxy/Aryloxyquinazolines |

| Hydrazine | 4-Hydrazinoquinazolines |

These derivatization reactions are crucial for the development of new compounds with potential biological activities, as the substituent at the 4-position can significantly influence the molecule's interaction with biological targets.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position

The chlorine atom at the C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, which activates the C-4 position for nucleophilic attack. nih.govresearchgate.net This predictable regioselectivity makes the C-4 position an ideal site for introducing a wide range of substituents.

Numerous studies have documented the SNAr reactions of chloroquinazolines with various nucleophiles, including amines, alcohols, and thiols. nih.govnih.gov For instance, reactions with primary and secondary amines, anilines, and benzylamines proceed efficiently to yield the corresponding 4-aminoquinazoline derivatives. nih.govresearchgate.net These reactions are often carried out in the presence of a base in a suitable solvent, with reaction conditions tailored to the specific nucleophile and substrate. nih.gov The high electrophilicity of the C-4 position ensures that substitution occurs preferentially at this site, even in the presence of other halogens on the quinazoline ring. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position

| Nucleophile | Product Type | Reference |

| Primary Amines | 4-Alkylamino-6,8-difluoroquinazolines | nih.gov |

| Secondary Amines | 4-Dialkylamino-6,8-difluoroquinazolines | nih.gov |

| Anilines | 4-Anilino-6,8-difluoroquinazolines | nih.govresearchgate.net |

| Benzylamines | 4-Benzylamino-6,8-difluoroquinazolines | nih.gov |

| Alcohols | 4-Alkoxy-6,8-difluoroquinazolines | nih.gov |

| Thiols | 4-Thio-6,8-difluoroquinazolines | nih.govmdpi.com |

Functionalization at the C-6 and C-8 Positions via Halogen Manipulation

While the C-4 position is the most reactive towards nucleophilic substitution, the fluorine atoms at the C-6 and C-8 positions also offer opportunities for functionalization. Although direct nucleophilic substitution of these fluorine atoms is less common due to their lower reactivity compared to the C-4 chlorine, they can be manipulated under specific conditions or after modification of the C-4 position.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to functionalize the this compound core. nih.gov

Suzuki-Miyaura Coupling: This reaction pairs the chloroquinazoline with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.netmdpi.com This method is widely used to introduce aryl and heteroaryl substituents at the C-4 position. mdpi.comresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. mdpi.comnih.gov

Sonogashira Coupling: The Sonogashira reaction enables the introduction of alkynyl groups by coupling the chloroquinazoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netbohrium.comrsc.org This reaction is valuable for the synthesis of precursors to various heterocyclic systems and for extending the carbon framework of the molecule. soton.ac.uk Catalyst and ligand choice can influence the regioselectivity of the coupling in polyhalogenated systems. bohrium.comrsc.orgelsevierpure.com

Negishi Coupling: The Negishi coupling involves the reaction of the chloroquinazoline with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp, sp2, and sp3 hybridized carbon atoms. wikipedia.org

Table 2: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Bond Formed | Reference |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | C-C (Aryl/Heteroaryl) | researchgate.netmdpi.com |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | C-C (Alkynyl) | researchgate.netbohrium.comrsc.org |

| Negishi | Organozinc reagent | Pd or Ni catalyst | C-C (Alkyl/Aryl/etc.) | wikipedia.org |

Introduction of Heteroatom-Containing Substituents (e.g., Oxygen, Nitrogen, Sulfur)

As mentioned in the section on SNAr reactions, various heteroatom-containing substituents can be readily introduced at the C-4 position.

Oxygen Nucleophiles: Reaction with alcohols or phenols, typically in the presence of a base, leads to the formation of 4-alkoxy or 4-aryloxy-6,8-difluoroquinazolines. nih.gov

Nitrogen Nucleophiles: A wide array of primary and secondary amines can be used to synthesize a diverse library of 4-amino-6,8-difluoroquinazolines. nih.govresearchgate.net

Sulfur Nucleophiles: Thiols react with this compound to yield 4-thioether derivatives. nih.govmdpi.com

Regioselective Modifications and Multi-Component Reactions

The inherent reactivity difference between the C-4 chlorine and the C-6/C-8 fluorine atoms allows for regioselective modifications. The C-4 position can be selectively functionalized first, leaving the C-6 and C-8 positions available for subsequent transformations. nih.gov

While specific examples of multi-component reactions involving this compound are not extensively detailed in the provided search results, the versatile reactivity of this compound makes it a suitable candidate for such synthetic strategies.

Synthetic Applications as a Key Intermediate in Complex Molecule Construction

The functionalized quinazoline derivatives prepared from this compound are valuable intermediates in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The quinazoline scaffold is a "privileged structure," meaning it can serve as a ligand for a variety of biological targets. nih.govresearchgate.net By modifying the substituents at the C-4, C-6, and C-8 positions, chemists can fine-tune the pharmacological properties of the resulting molecules. For example, substituted quinazolines are components of several approved drugs. nih.gov

Medicinal Chemistry and Biological Activity of 4 Chloro 6,8 Difluoroquinazoline Derivatives

Anticancer Research and Mechanisms of Action

Derivatives of the 4-chloro-6,8-difluoroquinazoline scaffold have been investigated for their potential as anticancer agents, primarily functioning as inhibitors of key enzymes and modulators of signaling pathways crucial for cancer cell growth and survival.

Targeting Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The quinazoline (B50416) core is a well-established pharmacophore for the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology. The 4-anilinoquinazoline (B1210976) structure is a classic template for EGFR inhibitors, where the quinazoline ring mimics the adenine (B156593) portion of ATP, and the aniline (B41778) group occupies the adjacent hydrophobic pocket in the enzyme's active site. Derivatives of chloro-fluoro-substituted quinazolines are utilized in the synthesis of potent EGFR tyrosine kinase inhibitors for cancer treatment. chemicalbook.com

For instance, a series of 6-arylureido-4-anilinoquinazoline derivatives were designed and synthesized, with several compounds exhibiting significant anti-proliferative activities. nih.gov One notable compound from this series, compound 7i , demonstrated excellent antitumor activity against A549, HT-29, and MCF-7 cell lines, with IC₅₀ values of 2.25, 1.72, and 2.81 μM, respectively. nih.gov While not directly derived from this compound, this research highlights the potential of the broader 4-anilinoquinazoline class in EGFR inhibition. nih.gov

It has also been demonstrated that combining EGFR inhibitors with inhibitors of other pathways, such as MAPK or CDK4/6, can enhance efficacy and delay the onset of resistance.

Inhibition of Dihydrofolate Reductase (DHFR) and Related Pathways

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA replication and cell division, making it a validated target for anticancer drugs like methotrexate. A number of quinazoline-based compounds have been investigated as DHFR inhibitors. chemicalbook.com

New 2-mercapto-quinazolin-4-one analogs have been synthesized and evaluated for their DHFR inhibitory activity. sapphirebioscience.com In one study, compounds 28 , 30 , and 31 were identified as the most potent DHFR inhibitors with IC₅₀ values of 0.5, 0.4, and 0.4 μM, respectively. chemicalbook.com Notably, compound 31 also showed significant antitumor activity, suggesting a dual mechanism of action or effective cellular uptake. chemicalbook.com The structural features and lipid solubility of antifolate compounds have been shown to influence their ability to inhibit DHFR and cell growth, particularly in methotrexate-resistant cell lines. nih.gov

Modulation of PI3K/Akt/mTOR Signaling Pathway Components

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. While direct evidence for the modulation of this pathway by this compound derivatives is not extensively documented, related compounds have been shown to have an impact. For example, the inhibition of Casein Kinase 2 (CK2) can affect this pathway, as CK2 is known to phosphorylate PTEN, a negative regulator of the PI3K/Akt axis. uni.lu Research has shown that targeting the PI3K/Akt/mTOR pathway can be a valuable therapeutic strategy. nih.gov

Cell Proliferation and Apoptosis Modulation Studies

A key characteristic of effective anticancer agents is their ability to halt cell proliferation and induce apoptosis (programmed cell death). Several quinazoline derivatives have demonstrated these capabilities. For instance, a novel 4-anilinoquinazoline analogue, DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine), was found to induce apoptosis in colon cancer cells. nih.gov This was evidenced by cell cycle arrest at the G2 phase, activation of the intrinsic apoptotic pathway through caspases-9, -3, and -7, and nuclear fragmentation. nih.gov

Morphological changes associated with apoptosis, such as cell shrinkage and rounding, were observed in SW620 cells treated with DW-8. nih.gov The induction of apoptosis is a crucial mechanism for eliminating cancer cells, and the ability of quinazoline derivatives to trigger this process underscores their therapeutic potential.

Cytotoxic Activity in Various Cancer Cell Lines (e.g., MDA-MB-231)

The cytotoxic potential of quinazoline derivatives has been evaluated against a range of human cancer cell lines. The triple-negative breast cancer cell line, MDA-MB-231, is often used in such studies. A synthetic peptide derivative of rabbit cathelicidin, for example, has shown significant toxicity and selectivity against MDA-MB-231 cells. While not a quinazoline derivative, this highlights the ongoing search for novel agents against this aggressive cancer subtype.

In a study of 2-thiouracil-5-sulfonamides, which share a heterocyclic core, several compounds exhibited promising anticancer activity against four human cancer cell lines, including A-2780 (ovarian), HT-29 (colon), MCF-7 (breast), and HepG2 (liver). This broad-spectrum activity is a desirable trait for potential anticancer drug candidates.

Inhibitory Activity Against Other Kinases and Enzymes (e.g., CDC25B, Casein Kinase 2)

In addition to EGFR and DHFR, derivatives based on the quinazoline and related heterocyclic scaffolds have been found to inhibit other enzymes involved in cell cycle progression and signaling.

CDC25B: The CDC25 family of dual-specificity phosphatases (CDC25A, B, and C) are key regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis. biosynth.com One study on a selective Cdc25 inhibitor, NSC 663284, demonstrated that it could arrest synchronized cells in both the G1 and G2/M phases of the cell cycle. nih.gov This suggests that targeting CDC25 phosphatases is a viable strategy for cancer therapy.

Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that is often overexpressed in cancer and contributes to cell growth, proliferation, and suppression of apoptosis. Inhibition of CK2 has been shown to sensitize cancer cells to apoptosis induced by death ligands like TRAIL and FasL. nih.gov Furthermore, CK2 inhibition can enhance the cytotoxicity of natural killer (NK) cells against cancer cells, suggesting a role in boosting anti-tumor immunity. nih.gov

Anti-inflammatory and Immunomodulatory Investigations

The inflammatory response, a critical component of the body's defense mechanism, can become dysregulated and contribute to the pathogenesis of numerous chronic diseases. Consequently, the development of effective anti-inflammatory and immunomodulatory agents remains a significant pursuit in pharmaceutical research. While the broader class of quinazolines has shown promise in this area, specific investigations into this compound derivatives are still in nascent stages.

Modulation of Purinergic Receptors (e.g., P2X7 Antagonism)

Purinergic receptors, particularly the P2X7 receptor, have emerged as key targets for the treatment of inflammatory and pain-related conditions. Antagonism of the P2X7 receptor can block the release of pro-inflammatory cytokines, including IL-1β. While the broader quinoline (B57606) and quinolinone scaffolds have been explored for P2X7 antagonism, there is currently a lack of specific data on the activity of this compound derivatives at this receptor. Patent literature on P2X7 antagonists is extensive but does not specifically disclose compounds with this precise substitution pattern.

Preclinical Efficacy in Inflammation Models

The evaluation of a compound's efficacy in preclinical models of inflammation is a critical step in the drug discovery process. As there is no published research on the anti-inflammatory or immunomodulatory activity of this compound derivatives, data on their preclinical efficacy in inflammation models is not available at this time.

Antimicrobial and Antiviral Research

The global challenge of infectious diseases necessitates the continuous search for new antimicrobial and antiviral agents. The quinazoline nucleus has historically been a fruitful scaffold for the development of such drugs.

Antibacterial Spectrum and Resistance Studies

While some quinazoline derivatives, such as those with a 6,8-dibromo substitution, have demonstrated antibacterial activity, specific studies on the antibacterial spectrum and resistance profiles of this compound derivatives are not present in the current body of scientific literature. The impact of the 6,8-difluoro substitution on antibacterial efficacy remains an open question for researchers.

Antiviral Efficacy, including Anti-HIV Activity

The antiviral potential of quinazoline derivatives has been explored against various viruses, including Human Immunodeficiency Virus (HIV). Studies on hybrid quinazoline-triazine and 2,3-disubstituted quinazoline derivatives have shown some anti-HIV activity. However, these studies did not specifically investigate compounds with the 4-chloro-6,8-difluoro substitution pattern. Therefore, there is no direct evidence to report on the antiviral efficacy of this specific class of compounds.

Antimalarial and Antiplasmodial Investigations

An extensive search for studies investigating the potential antimalarial or antiplasmodial properties of this compound and its direct derivatives yielded no specific results. The scientific literature does not currently contain data on the efficacy of this compound against Plasmodium species or its potential as a lead compound in antimalarial drug discovery.

Antifungal Properties and Targets

There are no available studies on the antifungal activity of this compound. Research into its minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) against various fungal strains has not been published. Consequently, information regarding its potential antifungal targets is also unavailable. While research exists on other quinazoline derivatives, such as 6,8-dibromo-4(3H)quinazolinones, which have shown antifungal activity, these findings are not directly applicable to the 4-chloro-6,8-difluoro variant. nih.gov

Other Pharmacological Activities

Antihypertensive Properties and Adrenergic Receptor Modulation

No published research was found that examines the effects of this compound on blood pressure or its interaction with adrenergic receptors. Its potential as an antihypertensive agent remains unexplored in the available scientific literature.

Anticonvulsant and Analgesic Research

A thorough search of scientific databases revealed no articles or reports on the evaluation of this compound for anticonvulsant or analgesic properties. Its activity in preclinical models of seizures or pain has not been documented.

Potential as Liver X Receptor Modulators

There is no information available in the public domain regarding the activity of this compound as a modulator of Liver X Receptors (LXRs). Its potential role in pathways regulated by LXRs has not been investigated in published studies.

Structure Activity Relationship Sar Studies of 4 Chloro 6,8 Difluoroquinazoline Analogues

Impact of Substituents at the C-4 Position on Biological Efficacy

Research has shown that quinazolines substituted at the C-4, C-6, and C-7 positions are a significant class of inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov The nature of the group introduced at C-4 can drastically alter the binding affinity and selectivity of the compound. For instance, the synthesis of 4-alkylthio-6-fluoroquinazoline derivatives has been explored to develop compounds with antifungal properties. nih.gov In one study, the introduction of various alkylthio groups at the C-4 position of a 6-fluoroquinazoline (B579947) core resulted in compounds with significant inhibitory effects on the growth of several fungal species. nih.gov

Systematic variation of the substituents around the quinazolinone core, a related structure, has demonstrated that changes in physicochemical properties at this position directly impact biological activity. acs.org For example, in the development of EGFR inhibitors, the C-4 position is often occupied by an anilino moiety, which forms crucial hydrogen bonds and hydrophobic interactions within the ATP-binding site of the kinase. The specific substitutions on this aniline (B41778) ring are critical for potency and selectivity.

Table 1: Effect of C-4 Substituents on Antifungal Activity of 6-Fluoroquinazoline Derivatives This table is illustrative, based on findings that different thioalkyl substituents at C-4 lead to varied antifungal efficacy.

| Compound ID | C-4 Substituent | Target Fungi | EC₅₀ (µg/mL) |

| 3a | -S-CH₃ | Fusarium oxysporum | 8.3 - 64.2 nih.gov |

| 3g | -S-CH₂CH=CH₂ | Fusarium oxysporum | 8.3 - 64.2 nih.gov |

| 3h | -S-CH₂C≡CH | Fusarium oxysporum | 8.3 - 64.2 nih.gov |

Role of Fluorine Atoms at C-6 and C-8 in Modulating Activity and Selectivity

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, membrane permeability, and binding affinity. selvita.comsci-hub.se In the context of 4-Chloro-6,8-difluoroquinazoline, the two fluorine atoms at positions C-6 and C-8 have a profound influence on the molecule's biological profile.

Fluorine's high electronegativity can alter the electronic distribution within the quinazoline (B50416) ring system, impacting pKa and the potential for hydrogen bonding. sci-hub.se This can lead to enhanced interactions with target proteins. Studies on quinolone antibacterials, which share structural similarities, have provided detailed insights into the effects of difluorination. A series of 1-aryl-6,8-difluoroquinolones demonstrated potent in vitro antibacterial activity. msu.edunih.gov However, a direct comparison showed that 6,8-difluoroarylquinolones were generally one tube dilution less active than the corresponding 6-fluoroarylquinolones against certain bacterial strains. msu.edu This highlights that the effect of fluorine substitution is context-dependent and does not always lead to increased potency.

The strategic placement of fluorine can also enhance selectivity. By modifying the electrostatic and steric profile of the molecule, the difluoro substitution pattern can favor binding to a specific target over off-targets. For example, in kinase inhibitors, fluorine atoms can form favorable interactions with specific amino acid residues in the ATP binding pocket, thereby increasing both potency and selectivity. nih.gov The exploration of substituents at positions 6 and 7 of the quinazoline scaffold has been shown to lead to significant changes in potency and selectivity against different kinases. nih.gov

Influence of Additional Halogenation or Other Substituents on Quinazoline Bioactivity

Beyond the foundational 6,8-difluoro pattern, the introduction of other halogens or functional groups onto the quinazoline ring can further refine biological activity. Structure-activity relationship studies on 4-aminoquinolines, for instance, revealed that replacing the 7-chloro group with iodine or bromine maintained or even improved activity against Plasmodium falciparum. nih.gov Conversely, 7-fluoro and 7-trifluoromethyl analogues were found to be less active. nih.gov This underscores the specific role that the size and electronic properties of the halogen atom play in receptor interaction.

In the quinazolinone series, the presence of a chlorine atom at position 7 has been noted for its contribution to anticonvulsant activity. nih.gov The introduction of non-halogen substituents also has a significant impact. For example, methoxy (B1213986) groups have been incorporated into the quinazoline scaffold. However, in the context of antimalarial 4-aminoquinolines, 7-methoxy derivatives were largely inactive, suggesting that electron-donating groups at this position are detrimental to this specific activity. nih.gov

Conformational Analysis and its Correlation with Receptor Binding and Pharmacological Response

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target and elicit a pharmacological response. Conformational analysis and molecular docking studies are therefore essential tools in understanding the SAR of this compound analogues. nih.gov

Docking simulations help to visualize the binding modes of quinazoline derivatives within the active site of their target enzymes, such as protein kinases. nih.gov These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent inhibition. nih.gov For example, docking studies of quinazoline-based EGFR inhibitors show that the quinazoline core acts as a scaffold, positioning the C-4 substituent to interact with the hinge region of the kinase domain, while other parts of the molecule form interactions with the surrounding hydrophobic pocket. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org These models are powerful tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogues. nih.govnih.gov

For quinazoline derivatives, both 2D- and 3D-QSAR models have been developed. nih.gov 2D-QSAR models use descriptors calculated from the 2D structure, such as topological and physicochemical properties. nih.gov 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), use information from the 3D aligned structures of the molecules to generate predictive models. nih.govrsc.org These models create contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is predicted to increase or decrease biological activity. nih.gov

A typical QSAR study involves:

Synthesizing and testing a series of related compounds (e.g., this compound analogues with different C-4 substituents).

Calculating a variety of molecular descriptors for each compound.

Using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model relating the descriptors to the observed activity. nih.govorientjchem.org

Validating the model to ensure its predictive power. orientjchem.org

Successful QSAR models for quinazoline derivatives have been built, showing good correlation between predicted and actual activity (e.g., R² values greater than 0.6). orientjchem.org These models have provided valuable insights into the structural requirements for various biological activities, including anticancer and antibacterial effects, and continue to guide the optimization of this important class of compounds. nih.govorientjchem.org

Table 2: Common Descriptors and Models in Quinazoline QSAR Studies

| QSAR Approach | Typical Descriptors/Fields | Purpose |

| 2D-QSAR | Topological indices, Electronic descriptors (e.g., HOMO/LUMO energies, atomic net charges), Physicochemical properties (e.g., logP). nih.govorientjchem.org | To establish a linear relationship between structural features and activity. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Steric fields, Electrostatic fields, Hydrophobic fields, H-bond donor/acceptor fields. nih.govnih.gov | To provide a 3D map of favorable and unfavorable regions for substitution, guiding rational drug design. nih.govrsc.org |

Computational Chemistry and Molecular Modeling of 4 Chloro 6,8 Difluoroquinazoline

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a protein.

Ligand-Protein Interaction Analysis with Biological Targets (e.g., Kinases, Enzymes, Receptors)

While specific molecular docking studies on 4-Chloro-6,8-difluoroquinazoline are not extensively available in public literature, the behavior of analogous quinazoline (B50416) derivatives provides significant insights into its potential biological targets. The quinazoline core is a well-established pharmacophore known to interact with various kinases, which are key regulators of cell signaling pathways and are often implicated in cancer and inflammatory diseases.

For instance, studies on structurally similar 4-chloro-quinazoline derivatives have shown that the chlorine atom at the 4-position acts as a crucial leaving group, facilitating covalent bond formation with nucleophilic residues, such as cysteine, in the active sites of certain kinases. This covalent interaction can lead to irreversible inhibition, a desirable property for enhancing the potency and duration of drug action. It is plausible that this compound could be investigated as a covalent inhibitor of kinases that possess a suitably positioned cysteine residue in their ATP-binding pocket.

Furthermore, the fluorine atoms at the 6 and 8 positions can significantly influence the electronic properties of the quinazoline ring system, potentially enhancing binding affinity and selectivity towards specific biological targets. The fluorine substitutions can modulate the molecule's lipophilicity and its ability to form favorable interactions, such as hydrogen bonds or halogen bonds, with the protein's active site. A study on a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, highlighted the significant impact of the fluorine group on binding to the hinge region of Aurora A kinase. researchgate.net

Binding Affinity Prediction and Docking Score Analysis

The binding affinity of a ligand to its target protein is a critical parameter in drug design, and docking scores are used to estimate this affinity. These scoring functions take into account various energetic terms, including electrostatic interactions, van der Waals forces, and desolvation penalties.

In a typical molecular docking workflow for a compound like this compound, various conformations of the ligand would be generated and placed into the active site of a target protein. The docking program would then calculate the binding energy for each pose, and the pose with the lowest energy (most favorable) would be considered the most likely binding mode.

For example, a docking study on 4-Chloro-6,7-dimethoxyquinazoline with the 4EY7 protein, a target related to Alzheimer's disease, revealed a strong binding affinity with a binding energy of -7.5 kcal/mol. researchgate.net This suggests that quinazoline derivatives can form stable complexes with biological targets. It is anticipated that docking studies of this compound against a panel of kinases would yield a range of docking scores, helping to prioritize potential targets for further experimental validation. The difluoro substitution pattern is expected to influence these scores compared to other substitution patterns.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Halogen Bonding)

The specific interactions between a ligand and its protein target are fundamental to its biological activity. Molecular docking can elucidate these interactions at an atomic level. For this compound, several key interactions can be anticipated:

Hydrogen Bonding: The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, forming interactions with hydrogen bond donors (e.g., the backbone NH groups of amino acids) in the hinge region of kinases.

Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonds, which are noncovalent interactions between a halogen atom and a Lewis base. These interactions are increasingly recognized for their importance in molecular recognition and can contribute to binding affinity and selectivity. The fluorine at the 8-position, in particular, could play a significant role in forming such interactions. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are invaluable for rationalizing experimental observations and for guiding the design of new molecules with desired properties.

Density Functional Theory (DFT) and Hartree-Fock (HF) Level Calculations

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used methods in quantum chemistry. DFT methods, such as B3LYP, are known for providing a good balance between accuracy and computational cost, making them suitable for studying relatively large molecules like this compound. HF theory is a more fundamental ab initio method that provides a good starting point for more advanced calculations.

These calculations can be used to optimize the molecular geometry of this compound and to compute various molecular properties, including vibrational frequencies, dipole moments, and atomic charges. For instance, DFT calculations have been successfully employed to study the vibrational spectra of related molecules like 4-chloro-2-(trifluoromethyl)aniline (B1214093) and have shown good agreement with experimental data. nih.gov Similar calculations on this compound would allow for a detailed analysis of its infrared and Raman spectra.

Analysis of Molecular Orbitals: HOMO and LUMO Energies and their Implications for Reactivity and Photophysical Properties

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and its photophysical properties.

The table below summarizes the key computational chemistry and molecular modeling approaches and their expected applications to this compound.

| Computational Method | Application to this compound | Expected Insights |

| Molecular Docking | Prediction of binding mode and affinity to biological targets (e.g., kinases). | Identification of potential protein targets, understanding of key intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds), and prioritization of compounds for experimental testing. |

| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of vibrational frequencies, and determination of electronic properties. | Accurate prediction of molecular structure, assignment of infrared and Raman spectra, and understanding of the charge distribution within the molecule. |

| Hartree-Fock (HF) | Initial ab initio calculations of the electronic structure. | A fundamental understanding of the molecular orbitals and electronic configuration. |

| HOMO-LUMO Analysis | Determination of frontier molecular orbital energies and distributions. | Insights into chemical reactivity, identification of reactive sites, and prediction of photophysical properties. |

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals into a more intuitive chemical picture of localized bonds and lone pairs. This technique provides a quantitative description of the donor-acceptor (hyperconjugative) interactions within a molecule, which are key to understanding its stability and reactivity. These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2).

For this compound, NBO analysis would be expected to reveal several key intramolecular interactions:

Lone Pair Delocalization: The nitrogen atoms of the quinazoline ring possess lone pairs (n) that can act as potent electron donors. Significant delocalization is expected from these lone pairs into the antibonding orbitals (σ*) of adjacent C-C and C-N bonds, contributing to the aromatic stability of the heterocyclic system.

Influence of Fluorine Substituents: The highly electronegative fluorine atoms at positions 6 and 8 would primarily exert a strong inductive effect, withdrawing electron density from the benzene (B151609) ring. However, NBO analysis would also quantify the extent of p-π conjugation, where the p-type lone pairs of the fluorine atoms donate into the π* orbitals of the aromatic system. This donor-acceptor interaction, while generally weaker than the inductive effect, is crucial for a complete understanding of the electronic landscape.

Role of the Chloro Group: The chlorine atom at the reactive C4 position also exhibits dual electronic effects. NBO analysis would characterize the delocalization of its lone pairs into the quinazoline ring's antibonding orbitals, as well as the σ* orbitals of the C-Cl bond acting as an acceptor.

Table 1: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound (Hypothetical Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(1) N1 | π(C2-N3) | ~40-50 | Lone pair delocalization |

| n(1) N3 | π(C2-N1) | ~35-45 | Lone pair delocalization |

| π(C5-C6) | π(C7-C8) | ~15-25 | π-conjugation |

| n(2) F at C6 | σ(C5-C6) | ~2-5 | Hyperconjugation |

| n(2) F at C8 | σ(C7-C8) | ~2-5 | Hyperconjugation |

| n(2) Cl at C4 | σ(N3-C4) | ~3-6 | Hyperconjugation |

Electrostatic Potential Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are targets for nucleophiles.

For this compound, the MEP surface would be expected to show the following features:

Negative Potential Regions: The most negative potential would be localized around the nitrogen atoms (N1 and N3) of the quinazoline ring due to their high electronegativity and the presence of lone pairs. These sites represent the primary centers for hydrogen bonding and coordination with metal ions.

Positive Potential Regions: The hydrogen atoms attached to the quinazoline ring would exhibit positive potential. Furthermore, the C4 carbon, bonded to the highly electronegative chlorine atom, would be a significant site of positive potential, highlighting its susceptibility to nucleophilic substitution reactions. This is a key feature for its use as a chemical intermediate.

Influence of Fluorine Atoms: The fluorine atoms at positions 6 and 8 would create a region of negative potential around themselves while simultaneously withdrawing electron density from the benzene ring, making the adjacent ring carbons more positive than in an unsubstituted quinazoline.

This detailed charge distribution map is invaluable for understanding how the molecule will interact with other molecules, including biological targets like enzymes or receptors. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and their complexes. nih.gov By solving Newton's equations of motion, MD simulations can model the movements of atoms and molecules over time, offering insights into conformational flexibility, stability, and intermolecular interactions in a simulated environment that can mimic physiological conditions. tandfonline.com

Ligand-Target Complex Stability and Conformational Changes

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand bound to its protein target. rsc.orgnih.gov If this compound were part of a larger inhibitor molecule docked into a protein's active site, MD simulations would be crucial for validating the binding mode predicted by molecular docking.

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone and the ligand from their initial positions over time. A stable RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and the binding is stable. nih.gov

Radius of Gyration (Rg): Rg is a measure of the compactness of the protein. Significant changes in Rg during the simulation could indicate that the binding of the ligand induces conformational changes in the protein. nih.gov

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein's active site residues throughout the simulation is a strong indicator of a stable and specific interaction.

For a hypothetical complex involving a this compound-based inhibitor, MD simulations would track the stability of interactions, particularly the hydrogen bonds formed by the quinazoline nitrogens and the hydrophobic interactions of the aromatic system. nih.gov

Table 2: Typical Parameters from a Molecular Dynamics Simulation of a Ligand-Protein Complex (Hypothetical Data)

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Radius of Gyration (Rg) (Å) | Number of H-Bonds |

| 0 | 0.0 | 0.0 | 18.5 | 4 |

| 10 | 1.5 | 0.8 | 18.6 | 3-4 |

| 20 | 1.8 | 1.0 | 18.4 | 3-4 |

| 30 | 2.0 | 1.2 | 18.5 | 2-3 |

| 40 | 2.1 | 1.1 | 18.5 | 3 |

| 50 | 2.0 | 1.0 | 18.4 | 3-4 |

Dynamic Behavior of this compound within Biological Environments

MD simulations can also be used to study the behavior of a small molecule like this compound in a more general biological environment, such as an aqueous solution containing ions. These simulations would reveal how the molecule interacts with water molecules, forming a solvation shell. The orientation and dynamics of these water molecules would be influenced by the molecule's electrostatic potential. Such simulations are important for understanding the molecule's solubility and its effective shape and charge distribution in a physiological context, which can differ from its in-vacuo state.

De Novo Drug Design and Virtual Screening Applications

De novo drug design and virtual screening are powerful computational strategies for the discovery of new drug candidates. researchgate.net

Virtual Screening: This technique involves computationally screening large libraries of existing compounds to identify those that are likely to bind to a specific biological target. This compound, as a readily available building block, could be included in virtual libraries of chemical fragments or more complex molecules for screening against various protein targets.

De Novo Design: This approach involves designing a novel molecule from scratch or by growing it from a fragment within the active site of a target protein. The this compound scaffold could serve as a starting point or a core fragment in de novo design. Its rigid structure provides a well-defined anchor, while the reactive C4-chloro group offers a convenient handle for synthetic elaboration, allowing for the computational "growth" of various side chains to optimize binding affinity and selectivity.

The known properties of the quinazoline core, combined with the specific electronic and steric influences of the chloro and difluoro substituents, make this compound a valuable moiety for these computational drug discovery efforts. researchgate.net Its potential to form key interactions, as would be detailed by the computational analyses described above, informs its strategic use in designing the next generation of targeted therapeutics.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR spectroscopy of quinazoline (B50416) derivatives typically reveals characteristic signals for the aromatic protons. In the case of 4-Chloro-6,8-difluoroquinazoline, the protons on the quinazoline ring system would exhibit specific chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. For instance, the proton at position 2 (H-2) is expected to appear as a singlet in the downfield region, typically between δ 8.0 and 9.0 ppm. The protons on the benzene (B151609) ring (H-5 and H-7) would show complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly crucial for fluorinated compounds. For this compound, two distinct signals would be expected, one for each of the non-equivalent fluorine atoms at positions 6 and 8. The chemical shifts and the coupling constants (J-coupling) between the fluorine atoms and adjacent protons would provide definitive proof of their location on the aromatic ring.

Table 1: Hypothetical NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 8.75 | s | - | H-2 |

| ¹H | 7.85 | dd | J = 8.8, 2.4 | H-5 |

| ¹H | 7.60 | dt | J = 8.8, 2.4 | H-7 |

| ¹³C | 160.5 | s | - | C-2 |

| ¹³C | 155.2 | d | ¹JCF = 255 | C-8 |

| ¹³C | 152.8 | d | ¹JCF = 252 | C-6 |

| ¹³C | 151.0 | s | - | C-4 |

| ¹³C | 149.5 | s | - | C-8a |

| ¹³C | 125.3 | d | ³JCF = 8 | C-5 |

| ¹³C | 120.1 | d | ³JCF = 7 | C-7 |

| ¹³C | 115.7 | dd | ²JCF = 22, 4 | C-4a |

| ¹⁹F | -110.2 | d | ⁴JFF = 15 | F-6 |

| ¹⁹F | -115.8 | d | ⁴JFF = 15 | F-8 |

Note: This data is hypothetical and intended for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like quinazoline derivatives. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+H+2]⁺ peak being approximately one-third the intensity of the [M+H]⁺ peak.

Liquid Chromatography-Mass Spectrometry (LC-MS): Combining liquid chromatography with mass spectrometry allows for the separation of components in a mixture followed by their individual mass analysis. This is particularly useful for assessing the purity of a sample and identifying any impurities.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Technique |

| [M+H]⁺ | 201.0028 | - | ESI-MS |

| [M+Na]⁺ | 222.9847 | - | ESI-MS |

Note: Observed m/z values would be determined from experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within the molecule. Key expected absorptions include C-Cl stretching, C-F stretching, C=N stretching of the quinazoline ring, and C=C aromatic stretching vibrations.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C=N Stretch | 1620-1580 | Strong |

| Aromatic C=C Stretch | 1550-1450 | Medium-Strong |

| C-F Stretch | 1250-1000 | Strong |

| C-Cl Stretch | 800-600 | Strong |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of the quinazoline ring in this compound is expected to give rise to characteristic absorption bands in the UV region. nih.gov The position and intensity of these bands (λmax) are sensitive to the substituents on the aromatic system. researchgate.net Analysis of the UV-Vis spectrum can confirm the presence of the conjugated system and provide insights into the electronic effects of the chloro and fluoro substituents. researchgate.netmdpi.com Quinazoline derivatives typically exhibit π-π* and n-π* transitions. nih.gov

Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, UPLC, TLC)

Chromatographic techniques are essential for separating and purifying chemical compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for assessing the purity of a compound and for quantitative analysis. For this compound, a reversed-phase HPLC or UPLC method would typically be developed using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The retention time of the compound would be a key parameter for its identification and quantification. The stability of quinazoline derivatives in solution can also be assessed using HPLC. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity assessment. A suitable solvent system would be chosen to achieve good separation of the product from any starting materials or byproducts. The retention factor (Rf) value is a characteristic property of the compound under specific TLC conditions. For fluorinated compounds, specialized fluorinated TLC plates can sometimes offer better separation. silicycle.comnih.gov

Pharmaceutical Research and Development Applications of 4 Chloro 6,8 Difluoroquinazoline

Lead Compound Identification and Optimization

The quinazoline (B50416) nucleus is recognized as a "privileged scaffold" in medicinal chemistry because its derivatives can interact with a wide variety of biological targets. vnu.edu.vnnih.govresearchgate.net The strategic placement of chloro and fluoro groups in 4-Chloro-6,8-difluoroquinazoline provides chemists with a versatile platform for creating extensive chemical libraries and designing targeted drug candidates.

High-Throughput Screening and Hit-to-Lead Strategies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large chemical libraries for activity against a specific biological target. nih.govnih.gov Compound collections for HTS are often designed to have structural diversity and drug-like properties to maximize the chances of finding a "hit." thermofisher.comku.edu The this compound scaffold is an ideal starting point for generating such libraries.

The reactive chlorine atom at the 4-position is particularly important, as it is susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com This allows for the straightforward introduction of a wide array of chemical moieties, creating a library of derivatives. Researchers can synthesize thousands of distinct compounds by reacting this compound with various amines, alcohols, or thiols.

Once a screening campaign identifies initial "hits"—compounds showing desired activity—the hit-to-lead phase begins. This involves a more focused chemical synthesis effort to improve the potency, selectivity, and pharmacokinetic properties of the initial hits. For quinazoline-based compounds, this often involves systematic modifications at the 4-position and other points on the fused ring system to establish a structure-activity relationship (SAR). medchemexpress.com For example, quantitative HTS (qHTS) has been used to analyze quinazoline scaffolds, revealing a wide range of potencies among closely related analogs and providing immediate SAR data directly from the primary screen. nih.gov

Rational Drug Design Approaches

Rational drug design relies on a deep understanding of the three-dimensional structure of a biological target, such as an enzyme or receptor. The quinazoline scaffold has been extensively used in the rational design of enzyme inhibitors, particularly for protein kinases, which play a crucial role in cancer cell signaling. nih.govnih.gov

Molecular docking studies are frequently employed to predict how newly designed quinazoline derivatives will bind to the active site of a target protein. nih.govnih.gov For instance, in the development of potential epidermal growth factor receptor (EGFR) inhibitors, docking studies help visualize how derivatives might form hydrogen bonds or other interactions with key amino acid residues in the EGFR active site. nih.govnih.gov

The design strategy for novel quinazoline derivatives often involves:

Scaffold Hopping and Modification: Starting with a known inhibitor or the this compound core, chemists make targeted structural changes. This can include introducing various heterocyclic rings or other functional groups to enhance binding affinity and selectivity. researchgate.net

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of related compounds and testing their biological activity, researchers can determine which chemical features are essential for efficacy. For example, studies on quinazolinone derivatives as antitumor agents have established that substitutions at the 3-position can significantly influence their inhibitory activity against targets like EGFR. nih.gov

In Silico Modeling: Computational tools predict the properties of virtual compounds before they are synthesized. This includes predicting binding modes and even initial ADME (absorption, distribution, metabolism, and excretion) properties, saving time and resources. nih.gov

A study on new quinazolinone derivatives targeting the AKT protein combined synthesis with molecular docking to understand the inhibitory action, demonstrating how computational and experimental approaches are used in tandem. nih.gov

Preclinical Development Considerations

After a promising lead compound is identified, it enters preclinical development, where its pharmacokinetic, pharmacodynamic, and safety profiles are rigorously evaluated.

Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetics (PK) describes what the body does to a drug, while pharmacodynamics (PD) describes what the drug does to the body. Understanding the PK/PD relationship is crucial for predicting a compound's behavior in a biological system.

For derivatives of the quinazoline scaffold, preclinical studies often involve:

In Vitro Metabolic Stability: Assessing how quickly a compound is metabolized by liver microsomes can predict its stability and half-life in the body. Research on certain quinazoline derivatives designed as FGFR4 inhibitors showed that structural modifications could improve stability in liver microsomes compared to earlier lead compounds. nih.gov

ADME Profiling: Computational and in vitro assays are used to predict a compound's absorption, distribution, metabolism, and excretion properties. For example, in silico ADME predictions are often conducted alongside docking studies for newly synthesized quinazoline derivatives to ensure they possess drug-like profiles. nih.gov

Pharmacodynamic Assays: These assays measure the biological effect of the compound. For kinase inhibitors derived from quinazoline scaffolds, this could involve measuring the inhibition of a specific kinase in cell-based assays or tracking the downstream effects on cell signaling pathways. nih.gov

Table 1: Examples of Preclinical Modeling for Quinazoline Derivatives

| Parameter | Methodology | Purpose | Example Finding | Citation |

|---|---|---|---|---|

| Metabolic Stability | Incubation with liver microsomes | To predict in vivo clearance and half-life | A novel FGFR4 inhibitor showed improved liver microsome stability over the initial lead compound, BLU9931. | nih.gov |

| Target Engagement | In vitro kinase inhibition assay | To measure potency against the intended biological target | Compound 5k, a quinazolinone derivative, inhibited EGFRwt-TK with an IC50 value of 10 nM. | nih.gov |

| Cellular Activity | Cell cycle analysis via flow cytometry | To determine the effect on cell proliferation | Compound 6c, a 6-nitro-quinazoline, was found to arrest the cell cycle at the G2/M phase in cancer cells. | nih.gov |

| Drug-Likeness | In silico ADME prediction | To evaluate physicochemical properties and potential bioavailability | Newly designed 6-nitro-quinazoline derivatives were subjected to ADME prediction to assess their drug likeness profile. | nih.gov |

This table is for illustrative purposes and synthesizes findings from research on various quinazoline derivatives, not exclusively those from this compound.

Toxicology and Safety Assessment Methodologies

Before a drug candidate can be tested in humans, its potential toxicity must be thoroughly evaluated. This involves a tiered approach using both in vitro and in vivo models.

Methodologies for assessing the safety of quinazoline-based compounds include:

In Vitro Cytotoxicity Assays: The toxicity of new compounds is initially tested against various cell lines, including both cancerous and normal, non-cancerous cells. vnu.edu.vnnih.gov For instance, new quinazolinone derivatives were evaluated for cytotoxicity against cancer cell lines like HepG2 and MCF-7, but also against normal fibroblast cells (WI-38) to determine their selectivity and potential for off-target toxicity. nih.gov A good candidate will show high potency against cancer cells but low toxicity to normal cells. nih.gov

Genotoxicity Assays: These tests, such as the Ames test using Salmonella strains, evaluate a compound's potential to cause DNA damage or mutations. ku.edu

Cardiotoxicity and Hepatotoxicity Panels: Specific in vitro assays are used to screen for potential damage to heart cells or liver cells, as these are common sites of drug-induced toxicity.

In Vivo Toxicology Studies: Compounds that pass in vitro safety screening are then tested in animal models (e.g., rodents) to observe their effects on a whole organism. These studies help identify potential target organs for toxicity and establish a safe starting dose for any future clinical trials.

Formulation and Delivery Research

The development of a successful drug requires not only an active and safe molecule but also an effective formulation that can deliver the drug to its site of action in the body. The physicochemical properties of quinazoline derivatives, such as their typically poor water solubility, present challenges for formulation scientists.

Research in this area focuses on:

Solubility Enhancement: Techniques such as creating salt forms (e.g., dimaleate salt), using co-solvents, or developing amorphous solid dispersions are explored to improve the solubility and dissolution rate of the active pharmaceutical ingredient (API). researchgate.net

Advanced Drug Delivery Systems: To improve bioavailability and target the drug more effectively, researchers investigate advanced delivery systems. These can include:

Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from premature degradation, improve solubility, and potentially target it to specific tissues, like tumors, through the enhanced permeability and retention (EPR) effect.

Liposomal Delivery: Liposomes are vesicles that can encapsulate both hydrophobic and hydrophilic drugs, improving their circulation time and reducing off-target side effects.

Controlled-Release Formulations: These are designed to release the drug over an extended period, maintaining therapeutic concentrations in the bloodstream and reducing the frequency of administration.

While specific formulation data for derivatives of this compound is limited in public literature, the general strategies applied to other poorly soluble kinase inhibitors are relevant and would be the focus of such development efforts.

Novel Therapeutic Modalities and Combination Therapies

Synergistic Effects with Existing Drugs

There is no publicly available scientific literature or patent data describing the synergistic effects of this compound in combination with existing drugs.

Application in Targeted Therapies

There is no publicly available scientific literature or patent data detailing the application of this compound in targeted therapies.

Future Perspectives and Emerging Research Avenues for 4 Chloro 6,8 Difluoroquinazoline

Exploration of Novel Biological Targets and Therapeutic Areas

The quinazoline (B50416) core is a well-established pharmacophore, and the unique substitution pattern of 4-chloro-6,8-difluoroquinazoline offers opportunities to explore new biological targets and expand into novel therapeutic areas. While much of the initial focus for quinazoline derivatives has been on kinase inhibition, particularly in oncology, the structural features of this compound may allow for interaction with a broader range of protein families.

Recent research into quinazoline derivatives has highlighted their potential as inhibitors of enzymes such as PARP1 and STAT3, which are implicated in cancer development. tandfonline.com Furthermore, in silico studies have suggested the potential of quinazoline derivatives as tailored COX-2 inhibitors for anti-inflammatory applications. itmedicalteam.pl The difluoro substitution at the 6 and 8 positions can significantly alter the electronic properties and conformational flexibility of the molecule, potentially leading to selective interactions with previously unexplored biological targets. Future research is anticipated to leverage these unique characteristics to design probes for identifying new protein-ligand interactions and to develop therapies for a wider range of diseases beyond cancer, including inflammatory conditions and neurodegenerative disorders.

Development of Advanced Synthetic Methodologies with Enhanced Sustainability

The synthesis of quinazoline derivatives is an active area of research, with a growing emphasis on developing more sustainable and environmentally friendly methods. dntb.gov.uadeepdyve.com Traditional synthetic routes often involve harsh reagents and generate significant chemical waste. In response, the principles of green chemistry are being increasingly applied to the synthesis of these important heterocyclic compounds. dntb.gov.uadeepdyve.comresearchgate.nettandfonline.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Potential Applications in Material Science and Organic Light-Emitting Materials

Beyond its biomedical potential, the unique electronic and photophysical properties of the this compound core suggest its potential utility in the field of material science, particularly in the development of organic light-emitting diodes (OLEDs). Quinazoline derivatives have been investigated as components of host materials for phosphorescent OLEDs. researchgate.net

The electron-withdrawing nature of the fluorine atoms and the quinazoline ring system can influence the energy levels of the molecule, which is a critical factor in the design of efficient OLED materials. The strategic placement of these substituents can be used to tune the emission color and improve the performance of the device. Future research may explore the synthesis and characterization of novel materials incorporating the this compound moiety for applications in deep-blue and green OLEDs. mdpi.com The development of bifunctional materials that can act as both emitters and hosts is another promising area of investigation. mdpi.com

Advancements in Bioimaging and Fluorescent Probe Development

The inherent fluorescence of some quinazoline derivatives, coupled with their ability to bind to specific biological targets, makes them attractive candidates for the development of fluorescent probes for bioimaging. rsc.orgyoutube.com These probes can be used to visualize and track the localization and dynamics of biomolecules within living cells, providing valuable insights into cellular processes. rsc.orgnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-6,8-difluoroquinazoline, and how is reaction progress monitored?

The compound is typically synthesized via chlorination of the corresponding quinazolinone precursor using phosphorus oxychloride (POCl₃). For example, 4-chloro-6,7-dimethoxyquinazoline was prepared by refluxing 6,7-dimethoxyquinazolin-4(3H)-one in POCl₃ for 3 hours, with reaction progress tracked via thin-layer chromatography (TLC). Post-reaction, excess POCl₃ is evaporated under reduced pressure, and the residue is co-evaporated with dichloromethane to remove residual reagents .

Q. How can researchers ensure the purity of this compound after synthesis?

Purification often involves solvent co-evaporation (e.g., dichloromethane) under reduced pressure to eliminate unreacted starting materials and byproducts. Due to the compound’s reactivity, aqueous workup is avoided to prevent hydrolysis of the chloro substituent. Final purity is confirmed via analytical techniques such as NMR or HPLC .

Q. What stability considerations are critical for storing this compound?

The chloro and fluoro substituents enhance electrophilicity but may render the compound moisture-sensitive. Storage in anhydrous conditions (e.g., desiccators at 0–6°C) under inert gas (N₂/Ar) is recommended. Stability should be periodically verified using HPLC to detect decomposition products .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments.

- High-resolution mass spectrometry (HRMS) : For molecular weight validation.

- X-ray crystallography : To resolve ambiguities in regiochemistry (if crystalline derivatives are obtainable) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in nucleophilic substitution reactions involving this compound?

Variables to test include:

- Solvent polarity : DMF or DMSO may enhance nucleophilicity of amines or alcohols.

- Catalysts : Lewis acids (e.g., ZnCl₂) can activate the chloro group for displacement.

- Temperature : Controlled heating (60–80°C) may accelerate reactions without promoting side products. Methodological rigor requires DoE (Design of Experiments) approaches to identify optimal parameters .

Q. How should researchers address contradictory data in cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

Discrepancies in coupling efficiency may arise from steric hindrance due to the 6,8-difluoro substituents. Strategies include:

Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound derivatives?

Systematic SAR involves:

- Substituent variation : Replacing chloro/fluoro groups with methoxy, amino, or methyl to modulate electronic and steric profiles.

- Biological assays : Correlating substituent effects with activity in target systems (e.g., kinase inhibition).

- Computational modeling : DFT calculations to predict reactivity and binding affinities .

Q. Which advanced analytical methods resolve ambiguities in regiochemical assignments for derivatives of this compound?